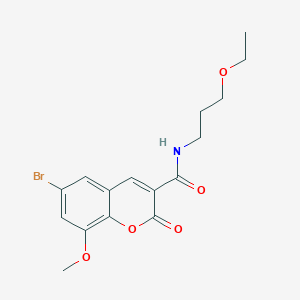
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 is a derivative of chromene, a naturally occurring compound found in various plants. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. The compound has also been shown to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. This compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. The compound is relatively unstable and can degrade over time. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. The compound can also be modified to improve its stability and reduce its cytotoxicity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified using column chromatography.
Scientific Research Applications
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-3-22-6-4-5-18-15(19)12-8-10-7-11(17)9-13(21-2)14(10)23-16(12)20/h7-9H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFOPSATNUFNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
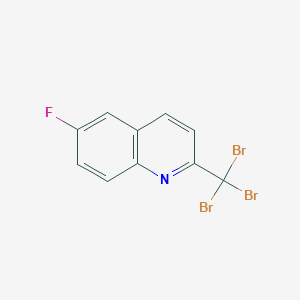
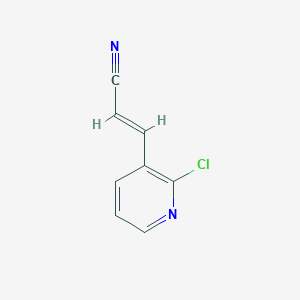

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
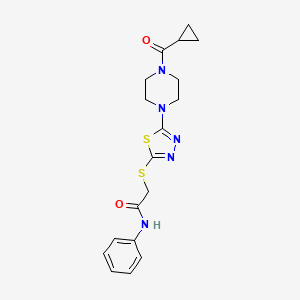
![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)
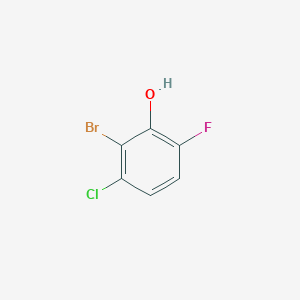
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)